4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
Description
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid moiety at the 2-position, with a hydrochloride salt enhancing solubility. The trifluoromethyl group confers metabolic stability and lipophilicity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSQLGRTJCCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been investigated for potential therapeutic applications, including:
- Anticancer Activity : Research indicates that derivatives of 4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.19 µM to 5.13 µM .
- Antimicrobial Properties : The compound's derivatives demonstrate notable antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Biological Research
Mechanism of Action
The biological effects of 4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride are attributed to several mechanisms:
- Bioreduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Caspase Activation : In anticancer applications, the compound induces apoptosis through the activation of caspases, particularly caspase-3/7, leading to programmed cell death.
Material Science
Development of Specialty Chemicals
This compound is also utilized in the development of specialty chemicals and materials due to its unique properties:
- Thermal Stability : The trifluoromethyl group contributes to high thermal stability, making it suitable for applications where heat resistance is critical.
- Chemical Resistance : Its chemical structure provides resistance to degradation, which is beneficial in formulating durable materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- rac-(2R,5S)-5-Fluoropiperidine-2-carboxylic Acid Hydrochloride Substituent: Fluorine at the 5-position of the piperidine ring. The molecular weight (301.72 g/mol) is lower than trifluoromethyl analogs, which may improve blood-brain barrier penetration . Differentiation: The 4-CF₃ group in the target compound increases steric bulk and lipophilicity compared to 5-F, affecting target binding and metabolic stability .
1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic Acid
Ring System and Functional Group Variations
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
(S)-Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Metabolic Stability: The -CF₃ group in 4-(trifluoromethyl)piperidine derivatives reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
- Solubility : Hydrochloride salts universally enhance aqueous solubility (e.g., >50 mg/mL in water for piperidine HCl derivatives), critical for formulation .
- Synthetic Flexibility : Boc-protected analogs enable modular synthesis, as seen in the preparation of spirocyclic carboxamides in .
Biological Activity
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing for better interaction with biological membranes and targets. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C7H11ClF3NO2
- Molecular Weight : 233.62 g/mol
- Structure : The compound features a piperidine ring with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 4-position, which contributes to its unique chemical behavior.
The mechanism by which this compound exerts its effects primarily involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially modulating enzyme activity and receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit antifungal properties, making it a candidate for new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation through inhibition of specific pathways .
- Enzyme Inhibition : It has been identified as a potential enzyme inhibitor due to its structural features that allow it to interact with active sites of enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria; potential for antifungal applications |
| Anti-inflammatory | Demonstrated ability to reduce inflammation in experimental models |
| Enzyme Inhibition | Potential inhibitor of key enzymes related to various metabolic pathways |
Case Study: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in the inflammatory process. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Table 2: Comparison with Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-Trifluoromethyl-piperidine-2-carboxylic acid | Trifluoromethyl at the 4-position | Antimicrobial, anti-inflammatory |
| (S)-4-Oxo-piperidine-2-carboxylic acid hydrochloride | Contains an oxo group | Varies significantly from trifluoromethyl derivative |
| 6-(Fluoromethyl)piperidine-2-carboxylic acid | Less lipophilic than trifluoromethyl variant | Reduced biological activity |
Q & A
Q. What are the optimal synthetic routes for 4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride to maximize yield and minimize racemization?
- Methodological Answer : To synthesize the compound with high enantiomeric purity, employ a diastereoselective approach using chiral auxiliaries or asymmetric catalysis. For example, use N-Boc-protected intermediates to stabilize the piperidine ring during trifluoromethylation. Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves purity. Monitor racemization via chiral HPLC (e.g., Chiralpak® IA column) and optimize reaction temperatures to ≤50°C to reduce thermal degradation .
Q. Which analytical techniques are most effective for confirming stereochemical integrity and purity?
- Methodological Answer : Combine multiple orthogonal methods:
- 1H/13C/19F NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the trifluoromethyl group and piperidine backbone .
- Chiral HPLC : Use a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., Mo-Kα radiation, 100K) .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, amber glass vials under inert gas (argon) at –20°C to avoid hydrolysis of the trifluoromethyl group. Handle in a fume hood with nitrile gloves and PPE. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can conflicting data on the compound’s receptor-binding affinity across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly.
- Control buffer pH (7.4 ± 0.2) and ionic strength (150 mM NaCl) to mimic physiological conditions.
- Validate purity (>98% by HPLC) and exclude batch-to-batch variability .
Q. What strategies stabilize the trifluoromethyl group during high-temperature reactions (e.g., coupling reactions)?
- Methodological Answer :
- Use palladium-catalyzed cross-coupling under inert atmospheres (N2/Ar) to minimize oxidative defluorination.
- Add trifluoromethyl-stabilizing ligands (e.g., XPhos) and maintain temperatures ≤80°C.
- Confirm stability via 19F NMR tracking (δ –60 to –65 ppm for CF3 groups) .
Q. How can computational modeling predict metabolic pathways or off-target interactions?
- Methodological Answer :
- Perform in silico docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism.
- Use molecular dynamics simulations (AMBER) to assess binding to off-target receptors (e.g., serotonin transporters).
- Validate predictions with LC-MS/MS metabolite profiling in hepatocyte assays .
Q. What experimental designs address low solubility in aqueous buffers for biological assays?
- Methodological Answer :
- Use co-solvents (≤5% DMSO) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Conduct dynamic light scattering (DLS) to confirm colloidal stability.
- Compare activity in multiple solvent systems to rule out artifactually reduced potency .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported pKa values for the carboxylic acid moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
